![molecular formula C22H16N4O4S B2421686 N-(6-(benzo[d][1,3]dioxol-5-ylméthoxy)pyrimidin-4-yl)-2-phénylthiazole-4-carboxamide CAS No. 1396583-89-3](/img/structure/B2421686.png)
N-(6-(benzo[d][1,3]dioxol-5-ylméthoxy)pyrimidin-4-yl)-2-phénylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16N4O4S and its molecular weight is 432.45. The purity is usually 95%.
BenchChem offers high-quality N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have demonstrated the anticancer properties of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide:
- In Vitro Studies : The compound has shown potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Its effectiveness is attributed to its ability to induce apoptosis in these cells .
- Cell Cycle Analysis : Research indicates that treatment with this compound results in significant cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical settings:
Research Applications
The applications of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide extend beyond anticancer activity:
- Drug Development : Its unique structure makes it a candidate for further modifications to enhance potency and selectivity against specific cancer types.
- Mechanistic Studies : The compound serves as a valuable tool for studying the role of microtubules in cancer biology and the effects of microtubule-targeting agents.
- Combination Therapies : Ongoing research explores its potential synergistic effects when combined with other chemotherapeutic agents.
Mécanisme D'action
Target of Action
The compound, also known as N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-phenyl-1,3-thiazole-4-carboxamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents due to its role in cell division .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically causing cell cycle arrest at the S phase . This disruption of the cell cycle leads to downstream effects such as the induction of apoptosis in cancer cells .
Result of Action
The compound exhibits potent anticancer activity against various cancer cell lines . It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . The compound has shown promising results, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cancer cell lines .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds bearing benzo[d][1,3]dioxol-5-yl groups have shown activity against various cancer cell lines
Cellular Effects
Similar compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in certain cancer cells
Molecular Mechanism
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure
Activité Biologique
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide, a compound with the CAS number 1396583-89-3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C22H16N4O4S with a molecular weight of 432.45 g/mol. Its structure incorporates a thiazole ring, which is known for various biological activities including anticancer properties.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The compound primarily targets microtubules and tubulin proteins, leading to disruption in microtubule assembly and subsequent cell cycle arrest at the S phase. This activity is crucial for inhibiting cancer cell proliferation.
- Cell Line Studies : In vitro assays demonstrated that N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide effectively inhibited the growth of various cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- Mechanism of Action : The compound induces apoptosis and inhibits cell migration, as evidenced by Western blot analyses showing upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors like Bcl-2 .
-
Table 1: Summary of Anticancer Activity
Cell Line IC50 (μM) Mechanism of Action A431 1.5 Microtubule disruption, apoptosis A549 2.0 Cell cycle arrest at S phase H1299 1.8 Inhibition of migration
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against various bacterial strains. Research indicates that derivatives with thiazole moieties possess significant antibacterial activity.
- Bacterial Strains Tested : The compound was evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics such as ampicillin and streptomycin .
-
Table 2: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 0.05 μg/mL Escherichia coli 0.10 μg/mL
Case Studies
Several case studies have been conducted to further explore the biological activities of this compound:
- Study on Cancer Cell Lines : A study published in Frontiers in Chemistry evaluated a series of benzothiazole derivatives similar to our compound and found that modifications to the thiazole nucleus significantly enhanced anticancer activity . The findings suggest that structural variations can lead to improved efficacy against specific cancer types.
- Antimicrobial Efficacy : Another investigation focused on thiazole derivatives indicated that compounds with similar structures exhibited potent antibacterial properties without significant toxicity towards human liver cells (HepG2) . This supports the potential therapeutic applications of N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-phenylthiazole-4-carboxamide in treating infections.
Propriétés
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c27-21(16-11-31-22(25-16)15-4-2-1-3-5-15)26-19-9-20(24-12-23-19)28-10-14-6-7-17-18(8-14)30-13-29-17/h1-9,11-12H,10,13H2,(H,23,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKGQKMARLAPRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.